molecular formula C8H12FNO2 B13508519 Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B13508519
M. Wt: 173.18 g/mol
InChI Key: IZVZNGWJIJQYKL-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate (IUPAC name: methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate, CAS 2234283-46-4) is a bicyclic compound with a fused [3.1.1]heptane core. Key features include:

  • Molecular formula: C₈H₁₀FNO₃, molecular weight 187.2 g/mol .
  • Structural motifs: A 3-azabicyclo[3.1.1]heptane scaffold with a fluorine substituent at position 5, a methyl ester at position 1, and a ketone at position 2 .
  • Physicochemical properties: LogP = -0.43, polar surface area (PSA) = 55 Ų, 2 rotatable bonds, and moderate hydrophilicity .
  • Applications: Serves as a versatile building block in medicinal chemistry, particularly for central nervous system (CNS) drug candidates due to its rigid bicyclic framework and fluorine substitution .

Properties

Molecular Formula

C8H12FNO2

Molecular Weight

173.18 g/mol

IUPAC Name

methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C8H12FNO2/c1-12-6(11)7-2-8(9,3-7)5-10-4-7/h10H,2-5H2,1H3

InChI Key

IZVZNGWJIJQYKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(CNC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions . The reaction yields the desired compound with a good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety protocols for handling reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atom and the azabicyclo heptane core play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Bicyclic Systems

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Key Differences Reference
Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate (Target) [3.1.1]heptane 5-F, 1-COOCH₃, 2-oxo Reference compound
Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate [3.1.1]heptane 5-F, 1-COOCH₂CH₃, 2-oxo Ethyl ester vs. methyl ester
tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate [3.1.1]heptane 1-F, 3-Boc, 5-CHO Formyl and tert-butyl groups replace ketone
(1S,4R,6S)-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane [2.2.1]heptane 2-Boc, 6-OH Smaller bicyclic core ([2.2.1] vs. [3.1.1])
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate [2.2.1]heptane 4-Br, 1-COOCH₃ Bromine substituent, no azabridge
Key Observations :
  • Functional Group Variations : Ethyl and tert-butyl esters (e.g., ) alter lipophilicity (LogP increases with larger alkyl groups), impacting membrane permeability.
  • Substituent Effects : Fluorine at position 5 (target) enhances metabolic stability and electronegativity compared to bromine in [2.2.1] analogs .

Physicochemical and Pharmacological Properties

Table 2: Physicochemical Comparison
Compound Name LogP PSA (Ų) H-Bond Acceptors H-Bond Donors Molecular Weight (g/mol)
Target Compound -0.43 55 5 1 187.2
Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate ~0.10* 55 5 1 201.2
tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate ~1.20* 65 6 1 283.3
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate 1.78 43 3 0 231.1

*Estimated values based on structural analogs.

Pharmacological Insights :
  • Target Compound : Low LogP (-0.43) and moderate PSA (55 Ų) suggest balanced solubility and permeability, favorable for oral bioavailability .
  • tert-Butyl Analogue : Higher LogP (~1.20) and PSA (65 Ų) may reduce CNS penetration but improve protein binding .
  • Brominated [2.2.1] Derivative: Higher LogP (1.78) and lower PSA (43 Ų) indicate greater lipophilicity, suited for non-polar targets .
Table 3: Availability and Pricing
Compound Name Supplier Price (100 mg) Purity Availability
Target Compound Combi-Blocks Inc. Not Disclosed 95% In Stock
Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate ChemBK Not Disclosed N/A Custom Order
tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Hairui Chem Enquiry N/A Custom
(1S,4R,6S)-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane Enamine Ltd $585 >95% In Stock

Biological Activity

Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate (CAS No. 2580179-50-4) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H18FNO4
  • Molecular Weight : Not specified in the sources.
  • Structure : The compound features a bicyclic structure with a fluorine atom and a carboxylate group, which may influence its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including antibacterial and antifungal properties. Its structural characteristics suggest potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to methyl 5-fluoro-3-azabicyclo[3.1.1]heptane have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable study demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent in combating resistant infections .

The exact mechanism of action of this compound is not fully elucidated, but it is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The compound may disrupt bacterial membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Demonstrated that derivatives possess favorable pharmacokinetic properties and an acceptable safety profile for clinical candidates.
Showed potent antibacterial activity against multidrug-resistant Acinetobacter baumannii, indicating its therapeutic potential.
Discussed the synthesis and biological evaluation of related azabicyclic compounds, emphasizing their role in drug development.

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